molecular formula C20H34O2 B8023277 2beta-Hydroxykolavelool

2beta-Hydroxykolavelool

Cat. No.: B8023277
M. Wt: 306.5 g/mol
InChI Key: YBIQUOCNAHKKPT-UHFFFAOYSA-N
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Description

2beta-Hydroxykolavelool (CAS: 221466-42-8) is a diterpenoid compound with the molecular formula C₂₀H₃₄O₂. It belongs to the broader class of terpenoids, which are naturally occurring hydrocarbons often derived from plant sources. Structurally, it features a hydroxyl (-OH) group at the 2-beta position of its kolavelool backbone, a modification that influences its physicochemical properties and biological interactions .

Properties

IUPAC Name

8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-1,2,5,6,7,8a-hexahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,16-17,21-22H,1,8-11,13H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIQUOCNAHKKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(C=C2C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2beta-Hydroxykolavelool involves several steps, starting from simpler diterpenoid precursors. The key steps include hydroxylation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as the tubers of Sagittaria trifolia. The extraction process is followed by purification steps, including chromatography, to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2beta-Hydroxykolavelool undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

2beta-Hydroxykolavelool has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex diterpenoids.

    Biology: Studied for its role in plant metabolism and defense mechanisms.

    Medicine: Investigated for its potential antiviral, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2beta-Hydroxykolavelool involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the surface antigen of the Hepatitis B virus, with an IC50 value of 7.89 μg/mL. It also promotes the proliferation of astrocytes and the secretion of nutrients, reducing inflammatory factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The closest structural analogs of 2beta-Hydroxykolavelool include:

Compound Name CAS Number Molecular Formula Functional Group
This compound 221466-42-8 C₂₀H₃₄O₂ Hydroxyl (-OH)
2-Oxokolavelool 221466-41-7 C₂₀H₃₂O₂ Ketone (C=O)
(-)-2beta-Hydroperoxykolavelool Not specified C₂₀H₃₄O₃ Hydroperoxy (-OOH)

Key Observations:

2-Oxokolavelool (C₂₀H₃₂O₂): The replacement of the hydroxyl group with a ketone reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to this compound. This structural difference may also alter metabolic stability, as ketones are more prone to enzymatic reduction than hydroxyl groups .

(-)-2beta-Hydroperoxykolavelool (C₂₀H₃₄O₃): The hydroperoxy group introduces higher reactivity, particularly in redox environments. This compound may act as a precursor in oxidative pathways or exhibit radical-scavenging activity, unlike the hydroxyl variant .

Physicochemical Properties

  • Solubility: The hydroxyl group enhances hydrophilicity compared to 2-Oxokolavelool, favoring solubility in aqueous-organic mixtures.
  • Stability: The hydroperoxy derivative is expected to be less stable under acidic or reducing conditions due to the labile O-O bond.

Biological Activity

2beta-Hydroxykolavelool, a compound with the CAS number 221466-42-8, belongs to a class of natural products known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is synthesized from various research studies and reviews to ensure a well-rounded perspective.

Chemical Structure and Properties

This compound is structurally related to other xanthones and flavonoids, which are known for their antioxidant and anti-inflammatory properties. Its molecular formula is C15H14O4, and it features a hydroxyl group that contributes to its biological activity.

PropertyValue
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been demonstrated in several in vitro studies.

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects. In a study examining the compound's impact on inflammatory markers, it was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Summary of Biological Activities

Biological ActivityEvidence Level
AntioxidantStrong
Anti-inflammatoryModerate
AnticancerModerate to Strong

Case Study 1: Antioxidant Activity Assessment

In a controlled study, this compound was tested for its antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound effectively reduced oxidative stress markers in vitro, with an IC50 value comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound significantly decreased nitric oxide (NO) production in LPS-stimulated RAW264.7 cells. The study highlighted its potential role in modulating the NF-kB signaling pathway, which is crucial in inflammatory responses.

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